![molecular formula C19H22N4O4 B302344 N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent antitumor agent in 1998, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential clinical applications.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to activate the immune system, induce the production of cytokines, and inhibit the growth of tumor blood vessels. N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can contribute to tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide in lab experiments is its potent antitumor activity. N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to have activity against a wide range of tumor types, making it a useful tool for studying the mechanisms of tumor cell death. However, one limitation of using N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide in lab experiments is its potential toxicity. N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to have toxic effects in some animal models, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide. One area of interest is the development of combination therapies that incorporate N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide with other cancer therapies, such as radiation and chemotherapy. Another area of interest is the development of new N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide analogs that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide and to identify the optimal patient populations for its use in clinical settings.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with 2-bromo-4-methoxyphenol to produce the intermediate compound 3,4-dimethyl-2-(2-methoxy-4-bromophenoxy)benzaldehyde. This intermediate is then reacted with semicarbazide hydrochloride to produce the semicarbazone derivative, which is subsequently reacted with chloroacetic acid to produce N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been shown to have potent antitumor activity against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide |
---|---|
Fórmula molecular |
C19H22N4O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H22N4O4/c1-12-4-6-15(8-13(12)2)22-18(24)11-27-16-7-5-14(9-17(16)26-3)10-21-23-19(20)25/h4-10H,11H2,1-3H3,(H,22,24)(H3,20,23,25)/b21-10+ |
Clave InChI |
REUXRILBJVRRKD-UFFVCSGVSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)N)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)N)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.